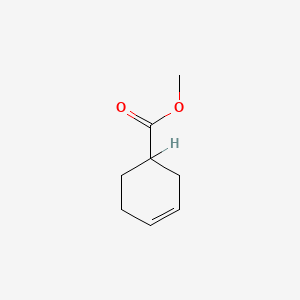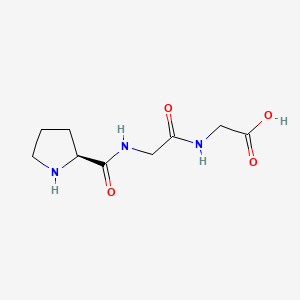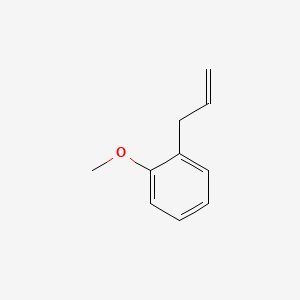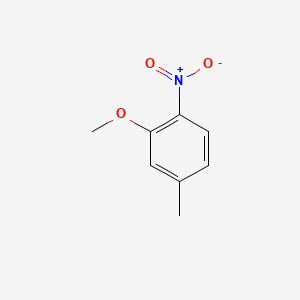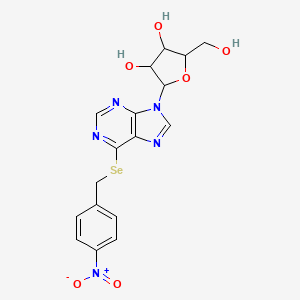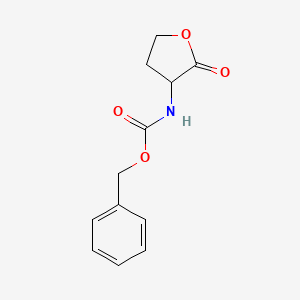![molecular formula C5H4N4O B1347191 [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 68774-81-2](/img/structure/B1347191.png)
[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Vue d'ensemble
Description
[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Composés de base en chimie médicinale
Ce composé sert de plateforme pour le développement de composés de base en chimie médicinale. Il permet d’accéder rapidement aux dérivés cibles à partir de réactifs disponibles dans le commerce, facilitant la synthèse de diverses molécules pharmacologiquement actives .
Matériaux énergétiques
Les dérivés de ce composé ont été explorés pour leurs applications potentielles comme explosifs primaires en raison de leurs caractéristiques structurelles qui suggèrent de fortes possibilités dans ce domaine .
Traitement du cancer
Certains dérivés ont montré un potentiel en tant qu’inhibiteurs de la kinase c-Met, qui pourraient être utilisés dans le traitement du cancer. Ils ont été évalués contre diverses lignées de cellules cancéreuses, ce qui indique leur potentiel dans la recherche en oncologie .
Intermédiaires pharmaceutiques
Le composé est un pharmacophore clé dans la synthèse d’intermédiaires pharmaceutiques de la sitagliptine, qui sont utilisés dans la préparation de médicaments pour traiter des affections comme le diabète sucré .
Inhibition du facteur de croissance de l’endothélium vasculaire (VEGF)
De nouveaux dérivés ont été conçus et synthétisés afin d’évaluer leurs activités inhibitrices envers les kinases c-Met/VEGFR-2 et leurs activités antiprolifératives contre des lignées cellulaires testées in vitro, ce qui indique leur rôle dans la recherche liée à l’angiogenèse .
Activité antibactérienne
Les dérivés du triazolo[4,3-a]pyrazine présentent une large gamme d’activités biologiques, y compris des propriétés antibactériennes, ce qui les rend importants dans les programmes de découverte de médicaments axés sur la lutte contre les infections bactériennes .
Propriétés antidiabétiques
Le composé est crucial dans le développement de traitements pour le diabète de type II, en raison de son rôle de pharmacophore clé dans des médicaments comme le phosphate de sitagliptine .
Mécanisme D'action
Target of Action
The primary targets of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one are P2X7 receptors . These receptors are a type of purinergic receptor for ATP, which play a significant role in inflammation and pain signaling .
Mode of Action
This compound interacts with its targets, the P2X7 receptors, by acting as an antagonist . This means it binds to these receptors and inhibits their activation, thereby preventing the downstream effects typically triggered by the activation of these receptors .
Biochemical Pathways
By acting as an antagonist at P2X7 receptors, this compound affects the purinergic signaling pathway . This pathway is involved in a variety of physiological processes, including inflammation and pain signaling. By inhibiting P2X7 receptors, this compound can potentially reduce inflammation and alleviate pain .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of P2X7 receptor activation . This can lead to a reduction in inflammation and pain signaling, which may have therapeutic benefits in conditions characterized by these symptoms .
Safety and Hazards
Orientations Futures
The development of new antimicrobial agents with excellent antibacterial activity is an urgent need due to the gradual decrease of sensitivity to the currently used antimicrobial agents . Therefore, the synthesis and study of novel [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives with potential antibacterial activity is a promising direction for future research .
Analyse Biochimique
Biochemical Properties
[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one plays a crucial role in biochemical reactions, particularly in inhibiting microbial growth. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The compound also binds to fungal cell wall components, disrupting their integrity and leading to cell death . Additionally, this compound has been shown to interact with proteins involved in oxidative stress response, enhancing its antimicrobial efficacy .
Cellular Effects
The effects of this compound on various cell types are profound. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death . In fungal cells, it disrupts cell wall synthesis, causing cell lysis . The compound also affects mammalian cells by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . The compound also interacts with fungal cell wall components, leading to structural disruptions and cell death . Furthermore, it can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained antimicrobial effects, although its efficacy may decrease over time due to potential degradation . In in vitro studies, the compound has shown consistent activity against various microbial strains over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits potent antimicrobial activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, impacting cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by membrane transporters such as P-glycoprotein . The compound also binds to plasma proteins, which can affect its distribution and bioavailability . Its localization within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also accumulate in the nucleus, affecting DNA replication and transcription . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy .
Propriétés
IUPAC Name |
7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-8-7-3-9(4)2-1-6-5/h1-3H,(H,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUVADXDHCPQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90315236 | |
| Record name | NSC293355 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90315236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68774-81-2 | |
| Record name | NSC293355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC293355 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90315236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are available for [, , ]triazolo[4,3-a]pyrazin-8(7H)-ones, and how can structural diversity be achieved?
A1: A common synthetic approach utilizes esters of oxalamic acid as starting materials. [] The process involves a multi-step reaction sequence, including the formation of 3-hydrazinopyrazin-2-ones and subsequent cyclization with orthoesters. [] To enhance structural diversity, particularly the introduction of aryl or heterocyclic substituents at position 3, researchers propose using carbonyldiimidazole (CDI)-activated carbonic acids for the initial reaction with 3-hydrazinopyrazin-2-ones. [] This modification allows for a broader range of substituents, potentially leading to derivatives with diverse pharmacological properties.
Q2: What analytical methods are employed to quantify [, , ]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?
A2: One method employed for the quantitative determination of these compounds is nonaqueous potentiometric titration. [] This technique, utilized specifically for a 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivative, has undergone validation procedures to ensure its linearity, accuracy, and precision, meeting the acceptance criteria for these parameters. []
Q3: What are the potential pharmacological applications of [, , ]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?
A3: Research suggests that these compounds hold promise as pharmaceutical agents due to their potential biological activities. [] Studies highlight their potential cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective effects. [] This range of activities makes them attractive candidates for further investigation in various therapeutic areas.
Q4: How is the structure of [, , ]triazolo[4,3-a]pyrazin-8(7H)-one derivatives confirmed?
A4: The structure of synthesized compounds is rigorously confirmed through a combination of analytical techniques. Elemental analysis provides information about the elemental composition of the molecule. [] Additionally, 1H NMR spectroscopy plays a crucial role in elucidating the structure by providing detailed information about the hydrogen atoms within the molecule. [] This spectroscopic data, particularly the characteristic signals of H-5 and H-6 protons in the pyrazinone fragment, confirms the formation of the desired [, , ]triazolo[4,3-a]pyrazin-8(7H)-one condensed system. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





